molecular formula C9H7NS2 B1625569 5-Phenylthiazole-2-thiol CAS No. 25445-02-7

5-Phenylthiazole-2-thiol

Cat. No. B1625569
CAS RN: 25445-02-7
M. Wt: 193.3 g/mol
InChI Key: MWLSEYMWXVXBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylthiazole-2-thiol is a chemical compound with the molecular formula C9H7NS2 . It is used in the synthesis of novel azabicyclo derivatives .


Synthesis Analysis

5-Phenylthiazole-2-thiol can be synthesized via the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . This method involves the condensation of three components and has been found to be an efficient method for the synthesis of biologically active compounds .


Molecular Structure Analysis

The molecular structure of 5-Phenylthiazole-2-thiol consists of a thiazole ring attached to a phenyl group . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms .


Chemical Reactions Analysis

5-Phenylthiazole-2-thiol can undergo various chemical reactions. For instance, it can be used in the synthesis of novel α-aminophosphonates derivatives . These derivatives have shown moderate inhibitory activities against both Gram-positive and Gram-negative bacteria .


Physical And Chemical Properties Analysis

5-Phenylthiazole-2-thiol has a molecular weight of 193.29 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Tautomerism and Addition Reactions

5-Phenylthiazole-2-thiol has been studied for its tautomerism and addition reactions. Barrett and Walker (1976) found that 2-phenylthiazole-5-thiols exhibit different reaction types compared to their oxygen analogues. These thiols behave as typical heteroaromatic thiols, undergoing addition reactions involving only the exocyclic sulfur atom and forming sulphides. Additionally, a mesoionic thiazole-5-thiol showed cycloaddition reactivity (Barrett & Walker, 1976).

Corrosion Inhibition

Gece and Bilgiç (2012) explored the inhibition efficiency of certain compounds containing methylthiophenyl moiety, such as 2-[4-(Methylthio) phenyl] acetohydrazide and 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol, in inhibiting zinc corrosion in an acidic medium. Their research provided insights into how the introduction of the thiophenyl group in strategic positions alters molecular activity and inhibition efficiencies (Gece & Bilgiç, 2012).

Antimicrobial Activity

Xie et al. (2017) synthesized novel quaternary ammonium salts incorporating 5-phenyl-1,3,4-oxadiazole-2-thiol and other analogues. These compounds displayed potent antimicrobial effects against common pathogens and had relatively low cytotoxicity, suggesting their potential as novel antimicrobial agents (Xie et al., 2017).

Microwave Irradiation in Synthesis

Khrustalev (2009) explored the synthesis of 5-amino-containing 2-amino-4-phenyl-thiazole under microwave irradiation conditions. This method aimed to overcome the long reaction time typically associated with the synthesis of 2-amino-4-phenylthiazole derivatives, highlighting the compound's broad spectrum of biological activities (Khrustalev, 2009).

Corrosion Inhibition and Biocidal Action

Abd-Elaal et al. (2014) synthesized compounds like 5-(phenyl)-4H-1,2,4-triazole-3-thiol and evaluated them as corrosion inhibitors against carbon steel corrosion in acidic conditions. Their study revealed significant inhibition effects and also demonstrated good biocidal action against sulfate-reducing bacteria (Abd-Elaal et al., 2014).

Antiviral and Antimicrobial Activities

El‐Sayed et al. (2013) investigated the antiviral and antimicrobial activities of 1,2,4-Triazole Thioglycoside Derivatives, including 5-(2-methylthio)phenyl-1,2,4-triazole-3-thiol. Their research contributed to the understanding of the bioactivity of these compounds (El‐Sayed et al., 2013).

Corrosion Inhibition Efficiency

Farsak (2019) focused on the efficiency of 5-Phenyl-1H-1,2,4-triazole-3-thiol as an inhibitor against acid corrosion of mild steel. The study revealed an inhibition efficiency of 97.9%, emphasizing the compound's potential in industrial applications (Farsak, 2019).

Future Directions

5-Phenylthiazole-2-thiol and its derivatives have shown promise in the field of medicinal chemistry, particularly as potential antimicrobial agents . Future research could focus on further exploring the biological activities of these compounds and developing them into effective treatments for various diseases .

properties

IUPAC Name

5-phenyl-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLSEYMWXVXBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480645
Record name 5-PHENYLTHIAZOLE-2-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylthiazole-2-thiol

CAS RN

25445-02-7
Record name 5-PHENYLTHIAZOLE-2-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Phenylthiazole-2-thiol
Reactant of Route 2
5-Phenylthiazole-2-thiol
Reactant of Route 3
5-Phenylthiazole-2-thiol
Reactant of Route 4
5-Phenylthiazole-2-thiol
Reactant of Route 5
5-Phenylthiazole-2-thiol
Reactant of Route 6
5-Phenylthiazole-2-thiol

Citations

For This Compound
3
Citations
M Rakse, RK Agrawal - Journal of Advanced Scientific Research, 2021 - sciensage.info
The present research reports the synthesis and PTP1B inhibitory activity evaluation of a series of substituted benzthiazole/1, 2, 4-triazole linked acetamido benzoic acid derivatives …
Number of citations: 3 sciensage.info
HR Tsou, EG Overbeek-Klumpers… - Journal of medicinal …, 2005 - ACS Publications
… 3-Chloro-4-fluoronitrobenzene was reacted with 5-phenylthiazole-2-thiol under basic conditions to yield 39, which was then reduced with iron and acetic acid in methanol to yield the …
Number of citations: 329 pubs.acs.org
B Vergani, G Sandrone, M Marchini… - Journal of Medicinal …, 2019 - ACS Publications
Histone deacetylase 6 (HDAC6) is a peculiar HDAC isoform whose expression and functional alterations have been correlated with a variety of pathologies such as autoimmune …
Number of citations: 35 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.